ribosomal protein S28
Description
Properties
CAS No. |
137597-93-4 |
|---|---|
Molecular Formula |
C11H11ClO2S |
Synonyms |
ribosomal protein S28 |
Origin of Product |
United States |
Canonical Functions of Ribosomal Protein S28 in Ribosome Biogenesis and Translation
Role in Small Ribosomal Subunit (SSU) Assembly and Maturation
RPS28 is essential for the biogenesis of the 40S ribosomal subunit. nih.gov This intricate process begins in the nucleolus, where ribosomal proteins and ribosome biogenesis factors associate with nascent pre-rRNA to form the small subunit (SSU) processome. proteinatlas.orguniprot.org RPS28 is a component of this early precursor to the 40S subunit. uniprot.orguniprot.org Its involvement is critical for the correct folding, modification, and cleavage of the pre-rRNA, ensuring the proper maturation of the 18S rRNA, the core RNA component of the 40S subunit. nih.govproteinatlas.orguniprot.org The assembly and maturation of the SSU is a highly regulated process involving numerous factors, and the presence of RPS28 is a key determinant for the successful formation of a functional 40S subunit. embopress.org
Involvement in Translational Initiation and Elongation Processes
RPS28 is actively involved in both the initiation and elongation phases of protein synthesis. ontosight.ai During translation initiation, the 40S subunit, guided by initiation factors, binds to the mRNA and scans for the start codon. imrpress.com RPS28 aids in the correct positioning of the mRNA on the ribosome, a crucial step for setting the reading frame. ontosight.ai While its precise mechanistic contribution is an area of ongoing research, its location near the mRNA exit (E) site suggests a role in the dynamics of mRNA movement through the ribosome. nih.govontosight.ai Furthermore, its involvement extends to the elongation phase, where the ribosome moves along the mRNA, adding amino acids to the growing polypeptide chain. ontosight.ai
Regulation of Translational Accuracy and Fidelity by Ribosomal Protein S28
The accuracy of protein synthesis, or translational fidelity, is paramount for cellular health, and RPS28 contributes to this critical process. imrpress.comnih.gov The ribosome must accurately decode the mRNA codons and select the correct aminoacyl-tRNA. Errors in this process can lead to the synthesis of non-functional or toxic proteins. Studies in yeast have shown that alterations in RPS28 can affect translational accuracy. yeastgenome.org Along with other ribosomal proteins like RPS4 and RPS12, RPS28 is important for maintaining the fidelity of translation. nih.gov While the precise mechanisms are still being elucidated, it is understood that the structural integrity of the decoding center, which is influenced by proteins like RPS28, is key to preventing misreading of the genetic code. dntb.gov.uaoup.com
Interplay of this compound with Ribosomal RNA Processing
RPS28 plays a direct and essential role in the processing of ribosomal RNA (rRNA). uniprot.org Specifically, it is required for the biogenesis of 18S rRNA from its larger precursor molecules. nih.gov In both human and mouse cells, a reduction in RPS28 levels impairs the processing of the 5' external transcribed spacer (ETS) of the pre-rRNA. nih.gov This leads to a decrease in the production of mature 18S rRNA and consequently, a lower number of 40S ribosomal subunits. nih.gov The regulation of RPS28 levels by factors like LeuCAG3′tsRNA directly impacts this rRNA processing pathway, underscoring the tight coupling between the availability of this ribosomal protein and the production of the ribosomal subunit's core RNA component. nih.gov
Research Findings on RPS28 Function
| Function | Key Findings | Organism/System | References |
| SSU Assembly | Component of the SSU processome, the first precursor of the small ribosomal subunit. | Eukaryotes | uniprot.orguniprot.org |
| 18S rRNA Processing | Essential for the processing of the 5' external transcribed spacer (ETS) of pre-rRNA. | Human, Mouse | nih.gov |
| Translational Regulation | Its own translation is enhanced by the binding of LeuCAG3′tsRNA to its mRNA. | Human, Mouse | nih.govnih.govdiscovery.csiro.au |
| Translational Accuracy | Alterations in RPS28 can affect translational fidelity. | Yeast | yeastgenome.org |
| Structural Role | Located in the head of the 40S subunit, contacting the 18S rRNA. | Eukaryotes | nih.gov |
Structural Biology and Biophysical Characterization of Ribosomal Protein S28
Primary and Higher-Order Structural Features of Ribosomal Protein S28
The primary structure of this compound is relatively small. In rats, for instance, the protein consists of 69 amino acids and has a calculated molecular weight of 7,836 Daltons. nih.gov Homologs across eukaryotic and archaeal species show a high degree of sequence conservation, particularly in the C-terminal region, suggesting a vital and evolutionarily conserved role. nih.gov
Structurally, S28 is characterized by a globular domain and a distinct, flexible tail. nih.govresearchgate.net High-resolution studies, primarily using Nuclear Magnetic Resonance (NMR) on archaeal homologs like S28E from Methanobacterium thermoautotrophicum and Pyrococcus horikoshii, have provided detailed insights into its three-dimensional architecture. nih.govnih.gov
Secondary and Tertiary Structure: The globular core of S28 is dominated by a four-stranded antiparallel β-sheet. researchgate.netnih.gov These β-strands are arranged in a classic Greek-key topology, which forms a well-characterized three-dimensional structure known as an oligonucleotide/oligosaccharide binding (OB) fold. nih.govresearchgate.net This OB-fold is a common structural motif found in a wide variety of proteins that bind to nucleic acids. ebi.ac.uk
Unique Features: A notable feature of S28 is its C-terminal tail, which is rich in charged residues. nih.gov Unlike the structured globular domain, this tail is largely unstructured and highly flexible in solution. nih.govnih.gov Additionally, the protein features an extended loop that folds back onto the main body of the protein. nih.gov
| Structural Feature | Description | Supporting Evidence |
|---|---|---|
| Primary Structure | Composed of 69 amino acids in rat (molecular weight ~7.8 kDa). nih.gov | Deduced from cDNA sequencing. nih.gov |
| Secondary Structure | Contains four antiparallel β-strands. nih.govresearchgate.net | NMR Spectroscopy. nih.gov |
| Tertiary Structure (Fold) | A globular domain with an Oligonucleotide/Oligosaccharide Binding (OB) fold arranged in a Greek-key topology. nih.govresearchgate.net | NMR Spectroscopy and structural comparison. nih.gov |
| Quaternary Structure | Integral component of the 40S small ribosomal subunit, located in the subunit head. genecards.orgnih.gov | Cryo-EM, Mass Spectrometry. nih.govrcsb.org |
| Distinctive Features | A flexible, unstructured, and highly charged C-terminal tail. nih.govnih.gov | NMR Spectroscopy. nih.govnih.gov |
This compound RNA-Binding Properties and Interaction Interfaces within the Ribosome
The primary function of most ribosomal proteins is to interact with and stabilize the folding of ribosomal RNA (rRNA), and S28 is no exception. nih.gov Its structure is well-suited for this role. S28 is located in the head of the 40S subunit, a functionally critical region of the ribosome. nih.govnih.gov
Biochemical studies have demonstrated that human S28e binds specifically and with high affinity to the 3' major domain of the 18S rRNA. nih.gov This interaction is critical for the proper assembly and function of the small ribosomal subunit. The structural basis for this interaction lies in the OB-fold domain and the C-terminal tail. nih.gov The surface of the β-barrel on one side and the flexible C-terminus are populated with highly conserved basic residues, creating a broad, positively charged patch. nih.govresearchgate.net This electropositive surface is the putative binding site for the negatively charged phosphate (B84403) backbone of rRNA, facilitating interaction mainly through electrostatic forces and hydrogen bonding. nih.gov
Furthermore, its position places it near the mRNA exit channel (E site), where it makes contact with both the 18S rRNA and the mRNA being translated. nih.govnih.gov
| Interaction Partner | Binding Site on S28 | Binding Site on RNA | Functional Significance |
|---|---|---|---|
| 18S rRNA | Positively charged surface of the OB-fold and flexible C-terminal tail. nih.govresearchgate.net | 3' major domain. nih.gov | Stabilizes rRNA structure in the subunit head; essential for 40S subunit biogenesis. nih.govnih.gov |
| mRNA | Located at the mRNA exit channel (E site). nih.govnih.gov | Near the E site. nih.gov | Positions mRNA for translation; potential role in translation regulation. nih.govresearchgate.net |
| HCV IRES RNA | Interacts with the pseudoknot and downstream domain IV region. nih.gov | Domains II and IV. nih.gov | Facilitates internal ribosome entry for viral protein translation. nih.govtandfonline.com |
Protein-Protein Interactions of this compound within Ribosomal Subunits and Related Complexes
Within the densely packed environment of the ribosome, S28 engages in numerous protein-protein interactions that are essential for the structural integrity and function of the 40S subunit. Cryo-EM structures of eukaryotic ribosomes reveal that S28 is situated in close proximity to several other ribosomal proteins near the mRNA exit site. nih.govresearchgate.net
Key interacting partners include ribosomal proteins S5 (uS7) and S26 (eS26). nih.govresearchgate.net These proteins, along with S28, form a cluster that interacts with mRNA and viral RNA elements like the Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES). nih.govtandfonline.com This region acts as a crucial interface for modulating translation. S28 is also a component of the small subunit (SSU) processome, the initial precursor of the 40S subunit, indicating its interaction with various ribosome biogenesis factors during assembly. uniprot.orguniprot.org Large-scale protein-protein interaction studies have identified numerous other potential binding partners, reflecting its integration into the complex network of the ribosome. uniprot.org
| Interacting Protein | Complex/Location | Method of Detection | Significance |
|---|---|---|---|
| Ribosomal Protein S5 (uS7) | 40S subunit head, near mRNA exit site. nih.govresearchgate.net | Cryo-EM, Crosslinking studies. researchgate.nettandfonline.com | Forms a functional neighborhood for mRNA interaction and IRES binding. nih.gov |
| Ribosomal Protein S26 (eS26) | 40S subunit head, near mRNA exit site. nih.gov | Cryo-EM. nih.gov | Part of the protein cluster interacting with the HCV IRES pseudoknot. nih.gov |
| Ribosome Biogenesis Factors (e.g., within SSU processome) | Pre-40S ribosomal particles in the nucleolus and cytoplasm. uniprot.orgnih.gov | Affinity purification, Mass spectrometry. nih.gov | Essential for the step-wise assembly and maturation of the 40S subunit. nih.gov |
Advanced Methodologies for Structural Elucidation of this compound Complexes (e.g., Cryo-Electron Microscopy, Nuclear Magnetic Resonance Spectroscopy)
Our detailed understanding of S28's structure and function has been made possible by the application of advanced biophysical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been instrumental in determining the high-resolution solution structure of S28 homologs. nih.govnih.gov These studies were the first to reveal the protein's OB-fold, the Greek-key topology of its β-sheet, and the dynamic nature of its unstructured C-terminal tail. nih.govresearchgate.netnih.gov NMR is particularly powerful for studying the dynamics and structure of smaller, isolated proteins in solution. nih.gov
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology by enabling the visualization of large, complex macromolecules like the ribosome at near-atomic resolution. rcsb.orgpdbj.org Numerous cryo-EM structures of human and yeast 40S and pre-40S subunits have been solved, providing a detailed map of S28's location within the subunit head. rcsb.orgrcsb.orgpdbj.org This technique allows for the visualization of S28 in its native context, revealing its precise orientation and its network of interactions with rRNA and other ribosomal proteins. pdbj.org It has been essential for mapping the binding sites of assembly factors and understanding the conformational changes that occur during ribosome maturation and translation. rcsb.orgpdbj.org
| Methodology | Information Yielded for S28 | Advantages | Key Findings |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structure of isolated S28 (homologs) in solution. nih.govnih.gov | Provides information on protein dynamics and flexibility. nih.gov No need for crystallization. | Revealed the OB-fold, Greek-key topology, and the unstructured, flexible C-terminal tail. nih.govnih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Structure and location of S28 within the entire 40S subunit and its precursor complexes. rcsb.orgpdbj.org | Can resolve large, complex, and dynamic assemblies in a near-native state. rcsb.org | Pinpointed S28 in the subunit head, mapping its interactions with 18S rRNA and neighboring proteins like S5 and S26. nih.govresearchgate.net |
| Mass Spectrometry | Identification of S28 within ribosomal sub-complexes. nih.gov | Highly sensitive for identifying protein components in a mixture. | Confirmed the presence of S28 in the head of the 40S subunit after enzymatic cleavage. nih.gov |
Extraribosomal and Non Canonical Functions of Ribosomal Protein S28
Regulation of Cellular Homeostasis and Signaling Pathways by Free Ribosomal Protein S28
While the primary role of RPS28 is within the ribosome, a pool of "free" RPS28 exists within the cell, capable of influencing cellular homeostasis and signaling pathways. ontosight.ainih.gov The maintenance of a balanced production of ribosomal components is critical, and free ribosomal proteins can act as sentinels for ribosomal stress. nih.gov Disruptions in ribosome biogenesis can lead to an accumulation of free ribosomal proteins, triggering cellular responses. nih.govnih.gov
In osteosarcoma, silencing of the RPS28 gene has been shown to affect the MAPK signaling pathway. researchgate.netnih.govresearchgate.net This suggests a role for RPS28 in modulating this key pathway that regulates a wide range of cellular processes including proliferation, differentiation, and survival. Further research is needed to fully elucidate the direct interactions and mechanisms by which free RPS28 influences this and other signaling cascades to maintain cellular equilibrium. ontosight.ai
Involvement of this compound in Cell Cycle Progression and Apoptosis Mechanisms
Emerging evidence points to the involvement of ribosomal proteins, including RPS28, in the regulation of cell cycle progression and apoptosis. d-nb.infonih.gov While knockdown of RPS28 in osteosarcoma cell lines did not lead to significant apoptosis, it did result in a reduction of 40S ribosomal subunits, a condition that can induce apoptosis in other cell types. nih.gov This suggests that the impact of RPS28 on apoptosis may be cell-type specific. nih.gov
A decrease in the translation of Rps28 mRNA can block pre-18S ribosomal RNA processing, leading to a reduction in the number of 40S ribosomal subunits and ultimately inducing apoptosis. nih.gov Furthermore, a tRNA-derived small RNA (tsRNA) that maintains RPS28 levels has been shown to lead to apoptosis in human cancer cells when inhibited. nih.gov These findings underscore the importance of balanced RPS28 levels for proper cell cycle control and the prevention of programmed cell death.
Contributions of this compound to Cellular Proliferation, Migration, and Invasion
RPS28 has been identified as a significant factor in the processes of cellular proliferation, migration, and invasion, particularly in the context of cancer. Studies have shown that high expression of Rps28 correlates with poor prognosis in osteosarcoma. nih.govresearchgate.net
Knockdown of RPS28 has been demonstrated to inhibit proliferation, migration, and invasion in osteosarcoma cell lines both in laboratory experiments and in living organisms. researchgate.netnih.govresearchgate.net In bladder cancer, the overexpression of mitochondrial this compound (MRPS28), a related protein, promoted the viability, migration, and invasion of cancer cells. koreamed.org These findings collectively suggest that RPS28 plays a crucial role in promoting the aggressive behavior of cancer cells.
Table 1: Impact of RPS28 Knockdown on Cancer Cell Phenotypes
| Cell Line | Cancer Type | Effect of RPS28 Knockdown | Reference |
| MG63, 143B | Osteosarcoma | Inhibited proliferation, migration, and invasion | nih.govresearchgate.net |
| Mel624 | Melanoma | Increased T-cell killing (sensitization to immunosurveillance) | researchgate.netnih.gov |
| T24 | Bladder Cancer | (Overexpression of MRPS28) Promoted viability, migration, and invasion | koreamed.org |
Role of this compound in Genomic Stability and DNA Damage Response Pathways
While the direct role of RPS28 in genomic stability and DNA damage response is still an area of active investigation, the broader family of ribosomal proteins is known to be involved in these critical cellular processes. d-nb.info Ribosomal proteins can participate in DNA repair and help maintain the integrity of the genome. d-nb.info Given that mutations in the RPS28 gene have been identified in human diseases, it is plausible that RPS28 contributes to these pathways. nih.gov However, one study noted that knockdown of RPS28 did not significantly alter mRNA levels of genes associated with the p53 pathway, a key regulator of the DNA damage response, as a result of ribosome biogenesis stress. nih.govcornell.edu
Influence of this compound on Immunological Processes and Antigen Presentation
A significant extraribosomal function of RPS28 lies in its ability to modulate the immune system, specifically in the context of antigen presentation. nih.govnih.gov Knockdown of RPS28 has been shown to increase the supply of peptides for MHC class I molecules by promoting the synthesis of defective ribosomal products (DRiPs) from non-canonical translation. nih.govnih.govnih.gov This increased peptide supply can sensitize tumor cells to be targeted and killed by T-cells. nih.govnih.govnih.gov
Specifically, reducing RPS28 levels in human melanoma cells led to increased killing by T-cells, suggesting that tumors may exploit ribosome-based mechanisms to evade immune surveillance. researchgate.netnih.gov The knockdown of RPS28 was also found to increase the surface expression of HLA-A2, a human MHC class I molecule. nih.govcornell.edu This modulation of antigen presentation by RPS28 highlights its potential as a target for enhancing cancer immunotherapy. nih.govnih.gov
Regulatory Mechanisms Involving this compound Pseudogenes and Non-coding RNAs (e.g., ceRNAs, siRNAs, miRNAs)
The expression and function of RPS28 are subject to complex regulatory networks involving pseudogenes and various non-coding RNAs.
Pseudogenes: The human genome contains multiple processed pseudogenes of RPS28. nih.govontosight.aiwikipedia.org These pseudogenes, such as RPS28P8 and RPS28P2, are DNA sequences that resemble the functional gene but have lost their protein-coding ability due to mutations. ontosight.aiontosight.ai While their exact functions are not fully understood, they may have regulatory roles, potentially by acting as decoys for microRNAs (miRNAs) or influencing the expression of the parent RPS28 gene. ontosight.aiontosight.ai For instance, the mRNA of RPS28P7 could act as a competing endogenous RNA (ceRNA) for miRNAs that target the parental RPS28 gene. nih.gov
Non-coding RNAs:
tRNA-derived small RNAs (tsRNAs): A specific tsRNA, LeuCAG3′tsRNA, has been found to regulate the translation of RPS28 mRNA. nih.govmdpi.comnih.gov This tsRNA binds to both the coding and 3' untranslated regions of the RPS28 mRNA, altering its secondary structure and enhancing its translation. nih.govnih.gov Inhibition of this tsRNA leads to reduced RPS28 protein levels, which in turn affects ribosome biogenesis. nih.govmdpi.comnih.gov
microRNAs (miRNAs): The RPS28 mRNA is a target of several miRNAs. For example, hsa-miR-28-5p and hsa-miR-708-5p, members of the MIR-28 family, have been shown to potently target RPS28 mRNA, leading to a defect in pre-18S pre-rRNA processing. nih.gov The regulation of ribosomal proteins by miRNAs is a significant layer of control over global protein translation. nih.gov
Table 2: Non-coding RNAs Regulating RPS28
| Non-coding RNA Type | Specific RNA | Mechanism of Action | Functional Outcome | Reference |
| tsRNA | LeuCAG3′tsRNA | Binds to CDS and 3' UTR of RPS28 mRNA, altering secondary structure | Enhances translation of RPS28 mRNA | nih.govmdpi.comnih.gov |
| miRNA | hsa-miR-28-5p, hsa-miR-708-5p | Target RPS28 mRNA | Inhibit pre-18S pre-rRNA processing | nih.gov |
| Pseudogene mRNA | RPS28P7 mRNA | May act as a ceRNA for miRNAs targeting RPS28 | Potential regulation of RPS28 expression | nih.gov |
Regulation of Ribosomal Protein S28 Expression and Activity
Transcriptional and Post-Transcriptional Control Mechanisms Governing RPS28
The synthesis of RPS28 is governed by a sophisticated network of regulatory processes, from the transcription of its gene to the processing and translation of its messenger RNA (mRNA).
Transcriptional Regulation: The transcription of ribosomal protein genes, including RPS28, is a highly coordinated process tied to the cell's metabolic state and growth signals. In eukaryotes, signaling pathways play a pivotal role in this regulation. For instance, the Mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation, has been shown to transcriptionally regulate RPS28. Studies in primary human trophoblast cells demonstrated that inhibition of mTORC1 leads to a significant downregulation of a broad range of ribosomal protein genes, including RPS28 frontiersin.org. This indicates that active mTORC1 signaling is necessary to maintain the transcriptional output of RPS28 and other ribosomal protein genes to support protein synthesis.
Post-Transcriptional Regulation: Following transcription, the RPS28 pre-mRNA undergoes several processing steps that are critical for its eventual function. In plants, such as the peach (Prunus persica), the expression of mature RPS28 mRNA is controlled at the level of splicing and turnover of its precursor RNA nih.gov. In actively dividing tissues, the mature mRNA is the predominant species. However, in other tissues, an accumulation of a precursor RNA is observed, suggesting that the regulation of splicing efficiency is a key control point nih.gov.
In yeast (Saccharomyces cerevisiae), which has two paralogous genes for RPS28 (RPS28A and RPS28B), an elegant autoregulatory feedback loop controls the abundance of the RPS28B mRNA. The Rps28 protein itself can bind to a complex containing the protein Edc3, which in turn recognizes a specific stem-loop structure within the long 3' untranslated region (3' UTR) of the RPS28B mRNA oup.comyeastgenome.org. This interaction promotes the decapping and subsequent degradation of the RPS28B mRNA, thereby maintaining a homeostatic balance of Rps28 protein levels oup.combiorxiv.org. This mechanism highlights how the protein product can directly regulate the stability of its own transcript.
| Regulatory Level | Organism/System | Mechanism | Key Molecules/Factors | Finding |
| Transcriptional | Human | Signaling Pathway | mTORC1 | Inhibition of mTORC1 downregulates RPS28 gene expression. frontiersin.org |
| Post-Transcriptional | Peach (Prunus persica) | Splicing/Turnover | Precursor RNA | Expression of mature RPS28 mRNA is controlled by the processing of its precursor. nih.gov |
| Post-Transcriptional | Yeast (S. cerevisiae) | Autoregulation (mRNA decay) | Rps28 protein, Edc3, RPS28B 3' UTR | Rps28 protein promotes the degradation of its own RPS28B mRNA to maintain homeostasis. oup.comyeastgenome.org |
Post-Translational Modifications of Ribosomal Protein S28
After synthesis, the RPS28 protein can undergo various chemical modifications, known as post-translational modifications (PTMs). These modifications can fine-tune its function, stability, or interaction with other molecules within the ribosome and the cell. While the PTM landscape of many ribosomal proteins is vast, specific modifications have been identified for RPS28 in different organisms.
In baker's yeast (Saccharomyces cerevisiae), the RPS28A protein is N-terminally acetylated by the NatB acetyltransferase complex uniprot.org. Acetylation is a common PTM for ribosomal proteins and can influence protein stability and assembly into the ribosome.
Data from comprehensive proteomics databases suggest other potential modifications for human RPS28. These include phosphorylation and O-linked glycosylation, although the specific enzymes and functional consequences of these modifications on RPS28 are still under investigation genecards.org. In fission yeast (Schizosaccharomyces pombe), RPS28 has been found to be phosphorylated and ubiquitylated pombase.org.
| Modification Type | Organism | Details | Potential Role |
| Acetylation | Saccharomyces cerevisiae | N-terminal acetylation by NatB acetyltransferase. uniprot.org | Protein stability, ribosome assembly. |
| Phosphorylation | Schizosaccharomyces pombe | O-phospho-L-serine. pombase.org | Regulation of protein function. |
| Ubiquitylation | Schizosaccharomyces pombe | Ubiquitinylated lysine. pombase.org | Protein degradation, signaling. |
| Glycosylation | Human | O-linked glycan observed at one site. genecards.org | Protein folding, stability. |
Influence of Ribosomal Stress Pathways on this compound Levels and Function
Cells respond to various stress conditions, such as nutrient deprivation, chemical exposure, or DNA damage, by activating "ribosomal stress" pathways. A key feature of this response is the downregulation of ribosome biogenesis to conserve cellular energy mdpi.com. This evolutionarily conserved mechanism broadly affects the expression of ribosomal protein genes, including RPS28 mdpi.com.
Transcriptomic studies in mouse models of neurobiological stress have shown heterogeneous dysregulation of ribosomal protein genes, with downregulation being a prominent feature in chronic stress paradigms mdpi.com. This suggests that under prolonged stress, the levels of RPS28 mRNA and, consequently, the protein are likely reduced as part of a global decrease in ribosome production.
Regulatory Impact of Small Non-coding RNAs (e.g., tRNA-derived small RNAs) on this compound Translation
A fascinating and highly specific mode of regulation for RPS28 occurs at the translational level, mediated by a class of small non-coding RNAs known as tRNA-derived small RNAs (tsRNAs).
Detailed research has identified a specific tsRNA, named LeuCAG3′tsRNA , which is derived from the 3' end of the Leu-CAG transfer RNA. This small RNA acts as a positive regulator of RPS28 translation in both humans and mice nih.govcornell.edu. Unlike other tsRNAs that can cause global translation inhibition, LeuCAG3′tsRNA specifically enhances the synthesis of the RPS28 protein nih.gov.
The mechanism involves the LeuCAG3′tsRNA binding to two distinct target sites within the human RPS28 mRNA:
Target A: Located in the coding sequence (CDS).
Target B: Located in the 3' untranslated region (3' UTR) nih.govbrandeis.edu.
By binding to these sites, the LeuCAG3′tsRNA alters the secondary structure of the RPS28 mRNA, resolving hairpin structures that would otherwise impede translation nih.govmdpi.com. This structural rearrangement enhances the efficiency of translation at a post-initiation step nih.govcornell.edu. The functional target site in the CDS is conserved across many vertebrates, while the 3' UTR site is present in primates, suggesting a conserved regulatory mechanism nih.govcornell.edu.
The biological significance of this regulation is profound. By maintaining appropriate levels of RPS28 protein, the LeuCAG3′tsRNA is essential for the proper processing of 18S ribosomal RNA (rRNA) and the biogenesis of the 40S ribosomal subunit nih.govexlibrisgroup.comnih.gov. Inhibition of this tsRNA leads to reduced RPS28 translation, which in turn impairs ribosome production and can induce apoptosis, particularly in rapidly dividing cancer cells exlibrisgroup.comnih.gov. This highlights a critical post-transcriptional mechanism that fine-tunes gene expression and ribosome biogenesis exlibrisgroup.comnih.gov.
| Regulatory RNA | Target mRNA | Binding Sites | Mechanism of Action | Outcome |
| LeuCAG3′tsRNA | RPS28 mRNA | Coding Sequence (CDS) and 3' Untranslated Region (3' UTR). nih.govbrandeis.edu | Alters mRNA secondary structure to relieve translational repression. nih.govmdpi.com | Enhances translation of RPS28 protein, promoting ribosome biogenesis. nih.govexlibrisgroup.com |
Compound and Gene Name Reference Table
| Name | Type |
| This compound (RPS28) | Protein |
| RPS28 | Gene |
| RPS28A | Gene |
| RPS28B | Gene |
| Edc3 | Protein |
| LeuCAG3′tsRNA | Small Non-coding RNA |
| 18S ribosomal RNA | RNA |
| NatB | Enzyme (Acetyltransferase) |
| mTORC1 | Protein Complex |
Pathophysiological Implications and Mechanistic Insights of Ribosomal Protein S28 Dysregulation
Association with Ribosomopathies, including Diamond-Blackfan Anemia
Ribosomopathies are a class of disorders characterized by impaired ribosome biogenesis and function. Diamond-Blackfan anemia (DBA) is a rare inherited bone marrow failure syndrome that serves as a classic example of a ribosomopathy. It is primarily characterized by a failure of erythroid progenitor maturation, leading to severe macrocytic anemia, congenital anomalies, and a predisposition to cancer. researchgate.netnih.gov While mutations in several ribosomal protein genes are known to cause DBA, recent genetic investigations have identified RPS28 as a novel disease gene in a subset of patients. maayanlab.cloudnih.gov
De novo mutations affecting the start codon of the RPS28 gene have been discovered in individuals presenting with a combination of DBA and mandibulofacial dysostosis, a condition with features overlapping those of Treacher Collins syndrome. maayanlab.cloudjensenlab.org These mutations are predicted to disrupt the normal synthesis of the RPS28 protein, thereby impeding ribosome biogenesis. maayanlab.cloud The resulting haploinsufficiency of RPS28 is thought to contribute to the observed defects in erythropoiesis and abnormal embryologic development seen in these patients. maayanlab.cloudjensenlab.org A novel heterozygous mutation in the RPS28 gene (c. 2T > C, p. Met1?) has also been identified as a pathogenic mutation associated with DBA. researchgate.net The clinical presentation of patients with RPS28 mutations can be variable, but often includes features such as micrognathia, cleft palate, and hearing loss, in addition to the characteristic anemia. researchgate.net
The table below summarizes key findings from studies linking RPS28 mutations to Diamond-Blackfan Anemia.
| Gene | Mutation Type | Associated Phenotypes | Reference |
| RPS28 | Start codon mutations | Diamond-Blackfan Anemia, Mandibulofacial Dysostosis | maayanlab.cloudnih.gov |
| RPS28 | Heterozygous missense (c. 2T > C) | Diamond-Blackfan Anemia, Pierre Robin sequence, Micrognathia, Cleft palate, Hearing loss | researchgate.net |
Role in Oncogenesis and Tumor Progression
The role of ribosomal proteins in cancer is complex, with evidence suggesting both tumor-suppressive and oncogenic functions depending on the cellular context. nih.gov Dysregulation of RPS28 has been increasingly linked to the development and progression of various cancers.
Knockdown of RPS28 in osteosarcoma cell lines has been shown to inhibit proliferation, migration, and invasion both in vitro and in vivo. nih.govresearchgate.net This suggests that RPS28 plays a crucial role in maintaining the malignant phenotype of these cancer cells. The hyperactivation of ribosome biogenesis, potentially influenced by RPS28 levels, is a critical factor in cancer initiation and progression. nih.gov
RPS28 can influence cancer progression by modulating key cellular signaling pathways. One of the well-documented pathways affected by RPS28 is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. In osteosarcoma, silencing of RPS28 has been shown to affect the MAPK signaling pathway, which is known to be a critical regulator of cell proliferation, differentiation, and survival. nih.govresearchgate.net This suggests that RPS28 may promote osteosarcoma progression by impacting this pathway. nih.gov
Furthermore, there is an intricate interplay between ribosomal proteins and the MYC oncogene, a master regulator of cell growth and proliferation. nih.govresearchgate.net MYC is known to drive ribosome biogenesis to support the high metabolic demands of cancer cells. nih.gov In osteosarcoma, RPS28 has been proposed as a potential oncogenic marker that may exert its effects by altering the MAPK signaling pathway and MYC expression. nih.gov The oncogene KRAS, which is frequently mutated in pancreatic cancer, has also been linked to the regulation of ribosomal protein expression, highlighting the complex network of interactions between oncogenic pathways and the ribosomal machinery. nih.gov A study on hepatocellular carcinoma has shown that a tRNA-derived fragment, tRF-3LeuCAG, can facilitate the translation of RPS28 mRNA, promoting ribosome biogenesis and subsequent tumor growth. thno.org
The following table details the signaling pathways modulated by RPS28 in the context of cancer.
| Cancer Type | Signaling Pathway | Effect of RPS28 Dysregulation | Reference |
| Osteosarcoma | MAPK Signaling | Silencing RPS28 affects the MAPK pathway, inhibiting proliferation. | nih.govresearchgate.net |
| Osteosarcoma | MYC Pathway | High RPS28 expression is linked to MYC expression and poor prognosis. | nih.gov |
| Hepatocellular Carcinoma | Ribosome Biogenesis | Enhanced translation of RPS28 by tRF-3LeuCAG promotes tumor growth. | thno.org |
The immune system's ability to recognize and eliminate cancer cells, a process known as immunosurveillance, is a critical barrier to tumor development. Recent research has uncovered a surprising role for RPS28 in modulating this process. Knockdown of RPS28 has been found to increase the presentation of peptides on MHC class I molecules on the surface of tumor cells. nih.govnih.govcurehunter.com This enhanced antigen presentation makes the cancer cells more visible to and susceptible to killing by cytotoxic T lymphocytes. nih.govresearchgate.net
The mechanism behind this involves an increase in the synthesis of "defective ribosomal products" (DRiPs) resulting from non-canonical translation when RPS28 is depleted. maayanlab.cloudnih.govcornell.edu These DRiPs serve as a source of antigenic peptides for MHC class I presentation. nih.govcurehunter.com Therefore, by controlling the fidelity of translation, RPS28 can influence how effectively a tumor cell is recognized by the immune system. nih.gov Lentivirus-mediated knockdown of RPS28 in human melanoma cells led to increased killing by T cells, suggesting that modulating RPS28 levels could be a potential strategy to enhance anti-tumor immunity. nih.govresearchgate.net
Emerging Links to Neurological and Developmental Disorders
While the role of RPS28 in ribosomopathies and cancer is becoming clearer, its involvement in neurological and developmental disorders is an emerging area of research. Ribosome biogenesis is essential for the proper development and function of the nervous system. nih.gov Mutations in several ribosomal components have been linked to neurodevelopmental syndromes characterized by microcephaly, intellectual disability, and autism spectrum disorders. nih.gov
Defective maintenance of ribosomal DNA (rDNA) has been associated with a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.gov Although direct evidence linking RPS28 mutations to specific neurological disorders is still limited, the fundamental role of RPS28 in ribosome function suggests that its dysregulation could contribute to the pathogenesis of these conditions. nih.govnih.gov The gene ontology annotations for RPS28 include nervous system development, further supporting its potential role in this context. genecards.org Further research is needed to elucidate the precise mechanisms by which RPS28 dysregulation might contribute to neurological and developmental pathologies.
Ribosomal Protein S28 as a Mechanistic Target for Disease Research
The growing understanding of the diverse roles of RPS28 in various diseases has positioned it as a promising mechanistic target for future research and potential therapeutic intervention. In cancer, the essentiality of RPS28 for the survival of certain tumor cells, such as in osteosarcoma, makes it an attractive target for the development of novel anti-cancer therapies. nih.govresearchgate.net Targeting RPS28 or the pathways it regulates, like the MAPK pathway, could offer new avenues for treatment. nih.gov
Moreover, the ability of RPS28 to modulate tumor immunosurveillance opens up exciting possibilities for immunotherapy. nih.govnih.gov Strategies aimed at reducing RPS28 function in tumor cells could enhance their recognition by the immune system, potentially improving the efficacy of existing immunotherapies. nih.govresearchgate.net In the context of ribosomopathies like Diamond-Blackfan Anemia, a deeper understanding of how RPS28 haploinsufficiency leads to disease could pave the way for targeted therapies aimed at restoring normal ribosome function. maayanlab.cloud The potential to target the interaction between tRF-3LeuCAG and RPS28 mRNA in hepatocellular carcinoma using antisense oligonucleotides also presents a novel therapeutic approach. thno.org The pseudogene RPS28P7 has also been proposed as a potential druggable target in pancreatic cancer. nih.gov
Advanced Research Methodologies and Future Directions in Ribosomal Protein S28 Studies
In Vitro and In Vivo Model Systems for Ribosomal Protein S28 Functional and Mechanistic Studies
To dissect the functional and mechanistic aspects of RPS28, researchers employ a variety of in vitro and in vivo model systems. These models are instrumental in understanding the protein's role in cellular processes and its contribution to pathologies like cancer.
In Vitro Models: Cell lines are a fundamental tool for in vitro investigation of RPS28. For instance, in osteosarcoma research, the human osteosarcoma cell lines MG63 and 143B have been utilized. nih.gov In these cell lines, knockdown of RPS28 has been shown to inhibit proliferation, migration, and invasion, highlighting its potential role as an oncogene in this type of cancer. nih.gov Such in vitro systems allow for controlled experiments to dissect the molecular pathways affected by RPS28 perturbation.
In Vivo Models: To validate in vitro findings and understand the physiological relevance of RPS28 in a whole organism, in vivo models are indispensable. A common approach involves the use of immunodeficient mice, such as BALB/c nude mice. nih.gov In the context of osteosarcoma, 143B cells with stable knockdown of RPS28 were injected into these mice. The results demonstrated that the mice with reduced RPS28 expression exhibited smaller tumor volumes compared to the control group, confirming the protein's role in tumor growth in a living system. nih.gov
| Model System | Application in RPS28 Research | Key Findings |
| Human Osteosarcoma Cell Lines (MG63, 143B) | Investigating the role of RPS28 in cancer cell behavior. | Knockdown of RPS28 inhibits cell proliferation, migration, and invasion. nih.gov |
| BALB/c Nude Mice | Validating the in vitro findings on tumor growth. | Knockdown of RPS28 leads to smaller tumor volumes in vivo. nih.gov |
High-Throughput Omics Approaches for Comprehensive this compound Analysis (e.g., Proteomics, RNA-Sequencing)
High-throughput omics technologies have revolutionized the study of ribosomal proteins by enabling a global view of their expression and interactions.
Proteomics: Quantitative mass spectrometry-based proteomics is a powerful tool for analyzing the composition of ribosomes. nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to determine the levels of individual ribosomal proteins, including RPS28, in different cellular states. nih.gov This can reveal heterogeneity in ribosome composition that may have functional consequences.
RNA-Sequencing: Transcriptome sequencing, or RNA-sequencing, provides a comprehensive snapshot of gene expression. In the study of RPS28, RNA-sequencing was performed on osteosarcoma cells with and without RPS28 knockdown. nih.gov This analysis revealed that silencing RPS28 resulted in the upregulation of 803 genes and the downregulation of 852 genes, indicating a broad impact on the cellular transcriptome. nih.gov Such data is crucial for identifying the downstream pathways regulated by RPS28. nih.gov
| Omics Technique | Application in RPS28 Research | Key Findings |
| Proteomics (LC-MS/MS) | Quantifying the abundance of RPS28 and other ribosomal proteins. | Can reveal changes in ribosome composition in different conditions. nih.gov |
| RNA-Sequencing | Identifying genes and pathways affected by RPS28 knockdown. | Silencing of RPS28 in osteosarcoma cells altered the expression of over 1600 genes. nih.gov |
Genetic Perturbation Techniques for this compound Research (e.g., RNA Interference, CRISPR-Cas9 Gene Editing)
Genetic perturbation techniques are essential for directly assessing the function of RPS28 by modulating its expression.
RNA Interference (RNAi): RNAi is a widely used method for transiently silencing gene expression. nih.govresearchgate.netnordicbiosite.com In the case of RPS28, short hairpin RNAs (shRNAs) have been effectively used to knock down its expression in osteosarcoma cell lines. nih.gov This approach has been instrumental in demonstrating the essentiality of RPS28 for the proliferation and invasive potential of these cancer cells. nih.gov
CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system allows for precise and permanent modification of the genome. nih.govnordicbiosite.comubigene.us While specific applications to RPS28 are emerging, this technology offers the potential for complete gene knockout or the introduction of specific mutations to study the function of different domains of the RPS28 protein. nordicbiosite.comubigene.us CRISPR-based screens can also be employed to identify genes that interact genetically with RPS28.
| Genetic Perturbation Technique | Application in RPS28 Research | Outcome |
| RNA Interference (shRNA) | Knockdown of RPS28 expression in cancer cells. | Revealed the role of RPS28 in cell proliferation and invasion. nih.gov |
| CRISPR-Cas9 Gene Editing | Potential for complete knockout or targeted mutation of the RPS28 gene. | Enables precise investigation of gene function and protein domains. |
Biophysical and Structural Biology Techniques for this compound Complexes (e.g., Advanced Cryo-EM, Solution NMR)
Understanding the three-dimensional structure of RPS28 within the ribosome is crucial for elucidating its function. Advanced biophysical and structural biology techniques are making this possible.
Advanced Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary tool for determining the high-resolution structures of large macromolecular complexes like the ribosome. uni-frankfurt.denih.govnih.gov This technique allows for the visualization of RPS28 in its native context within the 40S subunit, providing insights into its interactions with ribosomal RNA (rRNA) and other ribosomal proteins. wikipedia.org
Solution Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR is a powerful technique for studying the structure and dynamics of proteins and their complexes in solution. irbm.comvernalis.com While the entire ribosome is too large for conventional solution NMR, this method can be used to study isolated RPS28 or its complexes with specific rRNA fragments or other proteins, providing detailed information about their interactions at an atomic level. uni-frankfurt.de The integration of NMR and cryo-EM data can provide a more complete picture of the structure and dynamics of ribosomal complexes. uni-frankfurt.decore.ac.uk
| Technique | Application in RPS28 Research | Insights Gained |
| Advanced Cryo-EM | High-resolution structure determination of the ribosome. | Visualization of RPS28's position and interactions within the 40S subunit. wikipedia.org |
| Solution NMR | Studying the structure and dynamics of isolated RPS28 and its smaller complexes. | Atomic-level details of interactions with rRNA and other proteins. uni-frankfurt.de |
Computational Biology and Bioinformatics for Predictive Modeling of this compound Interactions and Roles
Computational biology and bioinformatics are essential for analyzing large datasets generated by omics technologies and for predicting the structure and function of proteins like RPS28.
Predictive Modeling of Protein Interactions: Computational methods can be used to predict protein-protein interactions, which can help in identifying potential new binding partners for RPS28. frontiersin.orgresearchgate.net These predictions can then be experimentally validated.
Analysis of Ribosome Profiling Data: Ribosome profiling (Ribo-seq) is a technique that provides a genome-wide snapshot of translation. nih.govnih.gov Computational tools are crucial for analyzing Ribo-seq data to understand how the depletion or mutation of RPS28 affects the translation of specific mRNAs. nih.gov
Machine Learning for Protein Prediction: Machine learning algorithms are being developed to predict whether a protein is a ribosomal protein based on its amino acid sequence. nih.gov Such tools can aid in the identification of novel ribosomal proteins and their functions.
| Computational Approach | Application in RPS28 Research | Potential Outcome |
| Protein-Protein Interaction Prediction | Identifying potential binding partners of RPS28. | New hypotheses about the extraribosomal functions of RPS28. |
| Ribosome Profiling Data Analysis | Assessing the impact of RPS28 perturbation on global translation. | Understanding the role of RPS28 in translational control. |
| Machine Learning | Predicting the ribosomal protein status of uncharacterized proteins. | Identification of novel ribosomal proteins or variants. nih.gov |
Elucidating Novel this compound-Interacting Partners and Pathways for Comprehensive Understanding
A key area of future research is the identification of novel interacting partners and pathways of RPS28, which will provide a more comprehensive understanding of its functions beyond its canonical role in the ribosome.
Identification of Interacting Partners: Techniques such as co-immunoprecipitation followed by mass spectrometry can be used to identify proteins that physically associate with RPS28 in the cell. This can uncover its involvement in various cellular processes.
Pathway Analysis: By integrating data from omics studies, such as the changes in gene expression following RPS28 knockdown, it is possible to identify the signaling pathways that are influenced by this protein. nih.gov For example, silencing of RPS28 has been shown to affect the MAPK signaling pathway in osteosarcoma. nih.gov Further investigation into this and other pathways will be crucial for understanding the extraribosomal functions of RPS28. Many ribosomal proteins have been shown to have extraribosomal functions, including roles in the regulation of p53 through interaction with MDM2. oncotarget.com Future studies will likely explore whether RPS28 shares these capabilities.
Q & A
What is the functional role of RPS28 in ribosomal subunit assembly, and what experimental approaches can validate its necessity?
Level: Basic
Answer:
RPS28 is a structural component of the 40S ribosomal subunit, critical for rRNA binding and ribosome maturation. To validate its necessity:
- siRNA Knockdown : Measure 18S rRNA processing defects via Northern blotting or qPCR after RPS28 depletion .
- CRISPR Knockout : Use ribosome profiling to assess translational inefficiency in RPS28-deficient cells .
- Rescue Experiments : Reintroduce wild-type or mutant RPS28 to confirm functional restoration .
What are the recommended methodologies for detecting RPS28 expression levels across different tissue types?
Level: Basic
Answer:
- Western Blot (WB) : Use polyclonal antibodies (e.g., Rabbit IgG) at 1:500–1:2000 dilutions. Validate with tissue lysates from human, mouse, or rat .
- Immunohistochemistry (IHC) : Optimize antibody dilutions (1:100–1:300) and include negative controls (e.g., knockout tissues) .
- ELISA : Commercial kits with antigen-affinity-purified antibodies (sensitivity ~1:20,000 dilution) ensure quantitative measurement .
How can researchers optimize CRISPRa activation for studying RPS28 overexpression in human cell lines?
Level: Advanced
Answer:
- Design Considerations : Target gene promoters with low nucleosome occupancy for efficient activation .
- Validation : Confirm overexpression via qPCR (primers targeting exon-exon junctions) and Western blot .
- Functional Assays : Monitor ribosome biogenesis using sucrose gradient centrifugation and 18S rRNA quantification .
What strategies are effective in resolving contradictory data on RPS28's extra-ribosomal functions across studies?
Level: Advanced
Answer:
- Orthogonal Validation : Combine co-immunoprecipitation (Co-IP) with mass spectrometry (MS) to identify interaction partners .
- Tissue-Specific Knockout Models : Use Cre-lox systems to assess context-dependent roles .
- Meta-Analysis : Cross-reference datasets from RDP (Ribosomal Database Project) and UniProt to reconcile evolutionary conservation patterns .
Which bioinformatics tools are most reliable for analyzing RPS28 evolutionary conservation and domain architecture?
Level: Basic/Advanced
Answer:
- Conservation Analysis : NCBI BLAST for cross-species sequence alignment (e.g., human vs. yeast S28 homologs) .
- Domain Mapping : Use Pfam or InterPro to identify S28E family motifs .
- Structural Prediction : SWISS-MODEL for homology modeling based on PDB templates (e.g., 6QZP) .
What considerations are critical when designing cross-species comparative studies on RPS28 orthologs?
Level: Advanced
Answer:
- Sequence Divergence : Align orthologs using Clustal Omega, focusing on conserved regions (e.g., rRNA-binding domains) .
- Functional Complementation : Test human RPS28 in yeast S28 deletion strains to assess cross-species functionality .
- Structural Dynamics : Compare cryo-EM structures of 40S subunits across species to identify conserved interactions .
How does RPS28 interact with rRNA during 40S subunit maturation, and what structural biology techniques can elucidate these interactions?
Level: Advanced
Answer:
- Cryo-Electron Microscopy (Cryo-EM) : Resolve RPS28-rRNA interfaces at near-atomic resolution (e.g., pre-40S particles) .
- Crosslinking-MS : Identify direct contact sites using formaldehyde crosslinking followed by RNase treatment .
- Mutagenesis : Introduce point mutations in RPS28’s basic residues (e.g., Lys/Arg) to disrupt rRNA binding .
What quality control parameters should be prioritized when selecting commercial antibodies for RPS28 detection in immunohistochemistry?
Level: Basic
Answer:
- Specificity : Validate using knockout cell lines or siRNA-treated samples .
- Host Species : Rabbit polyclonal antibodies show broad reactivity (human, mouse, rat) .
- Batch Consistency : Request lot-specific validation data, including signal intensity in positive/negative controls .
How can ribosome profiling datasets be leveraged to investigate translational regulation mediated by RPS28?
Level: Advanced
Answer:
- Ribo-Seq Analysis : Compare footprint densities in RPS28-depleted vs. wild-type cells to identify translationally stalled mRNAs .
- Correlation with RNA-Seq : Filter out transcriptionally regulated genes to isolate RPS28-specific translational effects .
- Motif Enrichment : Use HOMER or MEME to identify sequence motifs in differentially translated mRNAs .
What experimental evidence supports the involvement of RPS28 in Diamond-Blackfan Anemia (DBA) pathogenesis, and how can this be modeled in vitro?
Level: Advanced
Answer:
- Clinical Mutations : Screen DBA patient samples for RPS28 mutations via exome sequencing (OMIM: 63685) .
- iPSC Models : Differentiate RPS28-mutant iPSCs into erythroid progenitors and assess ribosomal defects .
- Rescue Studies : Express wild-type RPS28 in patient-derived cells to restore hemoglobin synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
